N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole-5-carboxamide
Description
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole-5-carboxamide core linked via an ethyl group to a thiophen-2-yl ring substituted at the 5-position with a furan-3-yl moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(12-4-7-16-19-12)15-6-3-11-1-2-13(20-11)10-5-8-18-9-10/h1-2,4-5,7-9H,3,6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOILWGESXUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound can be divided into two primary subunits:
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Thiophene-furan-ethylamine intermediate : Generated via cross-coupling between furan-3-ylboronic acid and 2-bromothiophene derivatives, followed by ethylamine functionalization.
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1,2-Oxazole-5-carboxamide : Synthesized through cyclization of propargyl amides or condensation of aldehydes with nitriles.
Synthesis of the Thiophene-Furan-Ethylamine Intermediate
Suzuki-Miyaura Cross-Coupling
The furan-thiophene linkage is typically established using a palladium-catalyzed Suzuki-Miyaura reaction. For example:
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Reactants : 5-Bromo-2-thiophenemethanol and furan-3-ylboronic acid.
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Base : Potassium carbonate or sodium bicarbonate.
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Solvent : 1,4-Dioxane/water (4:1) at 80°C for 12–18 hours.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 85 |
| Pd(PPh₃)₄ | NaHCO₃ | Toluene/EtOH | 90 | 78 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | THF/H₂O | 70 | 72 |
Ethylamine Functionalization
The thiophene-furan intermediate is functionalized with an ethylamine group via:
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Mitsunobo Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to attach a phthalimide-protected ethanolamine.
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Deprotection : Hydrazinolysis to remove the phthalimide group, yielding the free amine.
Synthesis of 1,2-Oxazole-5-carboxamide
Cyclization of Propargyl Amides
A common route involves the cyclization of N-propargyl carboxamides under basic conditions:
Vilsmeier-Haack Formylation
Alternative methods employ formylation followed by cyclization:
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Formylation : Treating 5-aminothiophene with POCl₃/DMF to generate an aldehyde intermediate.
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Cyclization : Condensation with hydroxylamine hydrochloride to form the oxazole ring.
Final Coupling and Amidation
The thiophene-furan-ethylamine intermediate is coupled with 1,2-oxazole-5-carboxylic acid using:
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Activating Agent : HATU or EDCI/HOBt.
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
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Base : N,N-Diisopropylethylamine (DIPEA).
Representative Protocol :
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Dissolve 1,2-oxazole-5-carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in DCM.
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Add DIPEA (3 equiv) and stir for 10 minutes.
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Add thiophene-furan-ethylamine (1.0 equiv) and stir at room temperature for 12 hours.
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Purify via silica gel chromatography (EtOAc/hexane, 1:1).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.
Scientific Research Applications
Structural Overview
The compound features a unique combination of furan , thiophene , and oxazole rings, which contributes to its distinct electronic properties. The structural formula can be represented as:
This configuration allows the compound to exhibit significant biological activity and versatility in synthetic organic chemistry.
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole-5-carboxamide has garnered attention for its potential therapeutic applications:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cell lines. The following table summarizes findings from studies investigating its efficacy:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 (Lung) | 0.25 | Induces apoptosis |
| 2 | MCF7 (Breast) | 0.08 | Cell cycle arrest at G2/M phase |
| 3 | HeLa (Cervical) | 0.41 | Inhibits tubulin polymerization |
These results highlight the compound's ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle modulation .
Antimicrobial Activity
In addition to anticancer properties, the compound also demonstrates antimicrobial activity. Studies suggest that it can inhibit microbial growth by targeting specific enzymes or receptors involved in bacterial metabolism .
Case Studies
Several case studies have documented the applications of this compound in medicinal chemistry:
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models.
- Antimicrobial Evaluation : Another investigation assessed its effectiveness against various bacterial strains, showing promising results against resistant pathogens.
These studies not only validate the compound's potential but also pave the way for future research into its applications .
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker regions. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The ethyl linker provides moderate flexibility compared to rigid benzyl linkers (e.g., SSAA09E2 ) or shorter methylene groups.
Pharmacological and Functional Insights
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:
- Antiviral Potential: The 1,2-oxazole-5-carboxamide moiety is shared with SSAA09E2, which was studied alongside remdesivir and favipiravir for antiviral activity . The thiophene-furan system may enhance binding to viral proteases or polymerases.
- Antibacterial Activity : Thiophene derivatives with electron-withdrawing substituents (e.g., bromo, methylthio) exhibit antibacterial effects . The furan-3-yl group in the target compound may similarly modulate electron density, though its impact requires empirical validation.
- Crystallographic Considerations : The compound’s puckered thiophene-furan system (cf. ring puckering models in ) could influence conformational stability and intermolecular interactions.
Physicochemical Properties
- Lipophilicity : The furan-thiophene system increases hydrophobicity compared to pyrazole or piperazine-containing analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding : The carboxamide group offers hydrogen-bonding capacity, critical for target engagement, as seen in isoxazole-3-carboxamide derivatives .
Biological Activity
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole-5-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a unique structure that includes:
- Furan and thiophene rings : Known for their roles in various biological and chemical applications.
- Oxazole moiety : Implicated in several biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Antimicrobial activity : Inhibition of microbial growth.
- Anticancer properties : Induction of apoptosis in cancer cells.
Research indicates that the compound can interact with cellular pathways, potentially leading to cell cycle arrest and apoptosis through mitochondrial pathways. This suggests a complex mechanism involving multiple targets within the cell.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole derivatives. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 (lung cancer) | 0.25 | Induces apoptosis |
| 2 | MCF7 (breast cancer) | 0.08 | Cell cycle arrest at G2/M phase |
| 3 | HeLa (cervical cancer) | 0.41 | Inhibits tubulin polymerization |
The above table summarizes findings from various studies that highlight the potency of related compounds against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant anticancer activity.
Antimicrobial Activity
Additionally, N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole derivatives have been evaluated for their antimicrobial properties:
| Compound | Microbe Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | C. albicans | 64 µg/mL |
These findings suggest that the compound exhibits varying degrees of antimicrobial activity against both bacterial and fungal pathogens.
Study 1: Antitumor Activity Evaluation
In a study published in Nature, researchers synthesized several oxazole derivatives and evaluated their antitumor activity across a range of human cancer cell lines. The study found that certain derivatives exhibited potent growth inhibitory effects with IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of oxazole derivatives, demonstrating that these compounds could induce apoptosis via mitochondrial pathways and inhibit tubulin polymerization, which is crucial for cell division . This underscores the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-1,2-oxazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of furan-3-yl-thiophene intermediates with ethylenediamine derivatives via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Step 2 : Oxazole ring formation using cyclization reactions (e.g., Hantzsch synthesis) with carboxamide precursors .
- Key Conditions : Use of coupling agents like EDCI/HOBt for amide bond formation, inert atmospheres (N₂/Ar), and polar aprotic solvents (DMF, DMSO) to enhance reactivity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the thiophene, furan, and oxazole rings. For example, furan protons typically resonate at δ 6.2–7.5 ppm, while oxazole carbons appear at δ 150–160 ppm .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement on the furan or thiophene moieties) influence bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO₂, CF₃) on the furan/thiophene rings. Test against control compounds in bioassays (e.g., kinase inhibition or antimicrobial activity) .
- Computational Modeling : Use density functional theory (DFT) to calculate electronic effects (HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
- Key Finding : Electron-deficient thiophene rings enhance binding to ATP pockets in kinase targets .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY and HSQC to differentiate between overlapping signals from the ethyl linker and heterocyclic rings .
- Dynamic NMR : Assess rotational barriers in the ethylenediamine linker, which may cause signal broadening at room temperature .
- Isotopic Labeling : Use ¹⁵N-labeled oxazole to simplify complex splitting patterns in ¹H NMR .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) to identify labile bonds (e.g., oxazole ring hydrolysis under acidic conditions) .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (trehalose, mannitol) .
- Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the ethylenediamine linker during storage .
Q. How to address discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., glucuronidation of the furan ring) that reduce bioavailability .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life .
- Species-Specific Assays : Compare cytochrome P450 activity in human vs. rodent liver microsomes to rationalize interspecies variability .
Q. What computational tools predict binding affinities to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding sites. Prioritize targets with conserved hydrogen-bonding residues (e.g., hinge region lysines) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational flexibility .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutant vs. wild-type receptors to predict resistance mutations .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with pyrazole, triazole, or isoxazole replacements for the oxazole ring .
- Substituent Scanning : Systematically vary substituents on the furan (e.g., 3-methyl vs. 3-nitro) and thiophene (e.g., 5-bromo vs. 5-methoxy) .
- Data Analysis : Use principal component analysis (PCA) to cluster bioactivity data and identify critical pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
